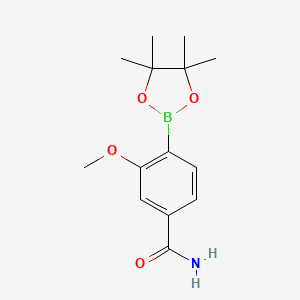

3-甲氧基-4-(四甲基-1,3,2-二氧杂硼烷-2-基)苯甲酰胺

描述

The compound is a derivative of benzamide with a methoxy group at the 3-position and a tetramethyl-1,3,2-dioxaborolan-2-yl group at the 4-position . The presence of the dioxaborolan-2-yl group suggests that it might be used in Suzuki-Miyaura cross-coupling reactions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis

The molecular structure of similar compounds has been solved using methods like X-ray crystallography .Chemical Reactions Analysis

The compound might be involved in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds suggest that it might be a solid at room temperature . The compound might also be sensitive to moisture .科学研究应用

抗精神病活性

3-甲氧基-4-(四甲基-1,3,2-二氧杂硼烷-2-基)苯甲酰胺类似物已被合成并评估其抗精神病活性。此类化合物已显示出治疗精神病的潜力,其中一些化合物显示出的效力明显高于标准抗精神病药,并且抗刻板行为与致触麻痹的比率更好,表明副作用更少 (Iwanami 等人,1981 年)。

多巴胺受体拮抗作用

苯甲酰胺衍生物,包括 3-甲氧基-4-(四甲基-1,3,2-二氧杂硼烷-2-基)苯甲酰胺,已对其对多巴胺代谢的影响进行了研究。这些化合物已显示出显着增加多巴胺代谢物,表明对 D2 多巴胺受体的选择性拮抗作用。这一特性使它们成为新型抗精神病药物的候选药物 (Shibanoki 等人,1989 年)。

癌症影像和治疗

包括与 3-甲氧基-4-(四甲基-1,3,2-二氧杂硼烷-2-基)苯甲酰胺相关的几个苯甲酰胺类似物已被开发并标记用于成像目的,尤其是在癌症诊断中。这些用放射性同位素标记的化合物已在临床前模型中用于评估其通过正电子发射断层扫描 (PET) 对肿瘤(如乳腺癌)增殖状态进行成像的潜力 (Tu 等人,2005 年)。

抗纤维化潜力

苯甲酰胺衍生物已因其抗纤维化作用而受到研究。该类化合物已显示出抑制肾和肝纤维化以及在某些小鼠模型中发挥抗转移作用的能力,表明在治疗纤维化相关疾病中具有潜在的治疗应用 (Kim 等人,2008 年)。

作用机制

Target of Action

Compounds with similar structures have been used in the synthesis of cholinergic drugs, which target the cholinergic system in the body .

Mode of Action

It can be inferred that the compound interacts with its targets through covalent or non-covalent interactions .

Biochemical Pathways

Similar compounds have been employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .

Result of Action

Similar compounds have been used in the synthesis of cholinergic drugs, which can treat gastrointestinal diseases .

Action Environment

It is known that the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .

属性

IUPAC Name |

3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(12(16)17)8-11(10)18-5/h6-8H,1-5H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHBWKPOCQQEOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101157405 | |

| Record name | Benzamide, 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101157405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2033056-80-1 | |

| Record name | Benzamide, 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2033056-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101157405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

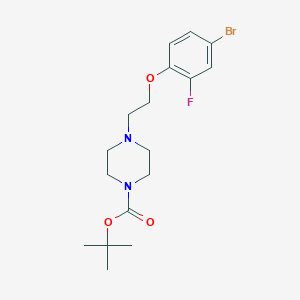

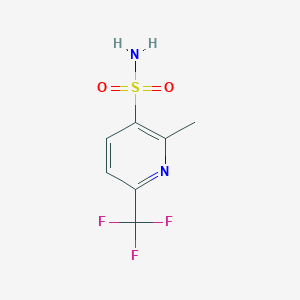

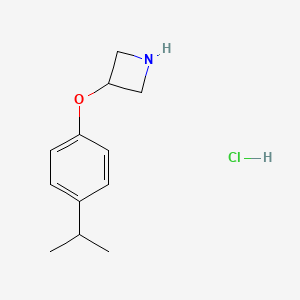

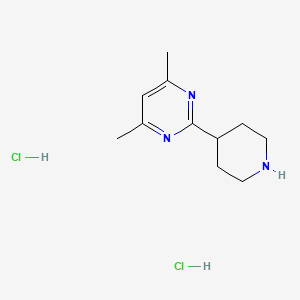

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)piperidine-4-carboxylic acid](/img/structure/B1405663.png)

![Methyl 3-[3-(morpholin-4-ylmethyl)-1H-indol-1-yl]propanoate](/img/structure/B1405664.png)

![3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405667.png)

![3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1405669.png)

![N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405670.png)

![Ethyl 1-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylate](/img/structure/B1405671.png)

![4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine](/img/structure/B1405675.png)

![2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1405686.png)